An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Methyl-6-nitroquinazoline
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Methyl-6-nitroquinazoline
Executive Summary: 2-Methyl-6-nitroquinazoline is a pivotal heterocyclic compound, serving as a versatile building block in the landscape of medicinal chemistry and organic synthesis. Its structure, a quinazoline core functionalized with a methyl group at the C2 position and an electron-withdrawing nitro group at the C6 position, provides two distinct points for chemical modification. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key reactive transformations, and its applications in drug discovery. The strategic importance of the quinazoline scaffold, present in numerous FDA-approved therapeutics, underscores the value of functionalized intermediates like 2-Methyl-6-nitroquinazoline in developing next-generation pharmaceuticals.[1][2]
Introduction to the Quinazoline Scaffold
Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, with the quinazoline framework being particularly prominent.[1] Quinazolines are composed of a benzene ring fused to a pyrimidine ring and are found in over 200 naturally occurring alkaloids.[1] The synthetic versatility and broad spectrum of biological activities have established this scaffold as a "privileged structure" in drug development.[3] Several quinazoline derivatives have been successfully commercialized as therapeutics, including the anticancer agents Gefitinib and Erlotinib, which function as tyrosine kinase inhibitors.[1][2]
2-Methyl-6-nitroquinazoline emerges as a strategically important derivative. The methyl group at the C2 position and the nitro group at the C6 position are not merely decorative; they are crucial synthetic handles that allow for the systematic elaboration of the molecule, enabling the construction of diverse chemical libraries for biological screening.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in a research setting.
Nomenclature and Structure
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IUPAC Name: 2-methyl-6-nitroquinazoline[4]
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Molecular Formula: C₉H₇N₃O₂[4]
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Molecular Weight: 189.17 g/mol [4]
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Canonical SMILES: CC1=NC=C2C=C(C=CC2=N1)[O-][4]
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InChI Key: WBURFMASSIDORT-UHFFFAOYSA-N[4]
The molecule consists of a bicyclic aromatic system where a pyrimidine ring is fused to a benzene ring. The key functional groups are a methyl substituent at position 2 and a nitro substituent at position 6.
Physicochemical Data
Quantitative data for 2-Methyl-6-nitroquinazoline is not extensively documented in publicly available literature. The table below compiles available information and notes where data for the closely related isomer, 2-Methyl-6-nitroquinoline, is provided for comparative context. Researchers should independently verify properties for the specific quinazoline compound.
| Property | Value (2-Methyl-6-nitroquinazoline) | Notes / Comparative Data |
| CAS Number | Not explicitly found; 613-30-9 refers to the quinoline isomer. | CAS 613-30-9 is for 2-Methyl-6-nitroquinoline.[5] |
| Appearance | Data not available | The quinoline isomer is a yellow to brown crystalline powder.[6] |
| Melting Point | Data not available | 166.0 to 170.0 °C (for 2-Methyl-6-nitroquinoline).[6] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Predicted log of water solubility (logWS) for the quinoline isomer is -4.17.[7] |
Synthesis and Purification
The most direct and common method for preparing 2-Methyl-6-nitroquinazoline is through the electrophilic aromatic substitution on the 2-methylquinazoline precursor.
Primary Synthetic Route: Electrophilic Nitration
This reaction leverages a classic nitrating mixture of concentrated nitric acid and sulfuric acid.[4] The role of sulfuric acid is catalytic; it protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). The electron-rich quinazoline ring then attacks the nitronium ion. The substitution is directed to the 6-position of the benzoid ring.[8]
Causality Behind Experimental Choices:
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Low Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is critical to prevent over-nitration (dinitration) and decomposition of the starting material, thereby maximizing the yield of the desired mono-nitro product.[4][8]
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Slow, Dropwise Addition: Fuming nitric acid is added slowly to the solution of the substrate in sulfuric acid to manage the reaction's exothermicity and ensure a controlled reaction rate.[8]
Detailed Experimental Protocol (Nitration)
This protocol is a representative procedure based on the standard nitration of quinazoline systems.[8]
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Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, add 2-methylquinazoline (1 equivalent). Place the flask in an ice-water bath to cool to 0 °C.
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Acid Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~5-10 volumes) to the flask while stirring, ensuring the temperature remains below 10 °C. Continue stirring until all the solid has dissolved.
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Nitration: Prepare a nitrating mixture by adding fuming nitric acid (HNO₃, ~1.1 equivalents) to a separate flask containing a small amount of concentrated sulfuric acid, pre-cooled to 0 °C. Add this mixture dropwise to the dissolved 2-methylquinazoline solution over 30-60 minutes, maintaining the internal temperature at 0-5 °C.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) by periodically taking a small aliquot, quenching it in ice/water, neutralizing, extracting with an organic solvent (e.g., ethyl acetate), and spotting on a TLC plate.
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Work-up: Once the reaction is complete, very carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate out of the acidic solution.
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Neutralization: Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until gas evolution ceases and the pH is neutral (~7).
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Isolation & Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure 2-Methyl-6-nitroquinazoline.
Workflow Visualization: Synthesis of 2-Methyl-6-nitroquinazoline
Caption: Synthetic workflow for 2-Methyl-6-nitroquinazoline via electrophilic nitration.
Chemical Reactivity and Key Transformations
The true synthetic value of 2-Methyl-6-nitroquinazoline lies in the reactivity of its functional groups, which serve as versatile handles for constructing more complex molecules.
Reduction of the Nitro Group
The most significant transformation is the reduction of the C6-nitro group to a primary amine (6-amino-2-methylquinazoline). This opens up a vast array of subsequent chemical reactions.
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Rationale: The resulting amino group is a potent nucleophile and a key precursor for forming amides, sulfonamides, ureas, and for participating in cyclization reactions. This is a common strategy in drug development to introduce new pharmacophores and modulate physicochemical properties.
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Methodology: A standard and efficient method is catalytic hydrogenation. The compound is dissolved in a suitable solvent (e.g., ethanol or methanol) and stirred under a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) in the presence of a catalyst, most commonly palladium on carbon (Pd/C).[4] The reaction is usually clean and proceeds to completion at room temperature.
Oxidation of the Methyl Group
The C2-methyl group can be oxidized to a carboxylic acid (6-nitroquinazoline-2-carboxylic acid) using strong oxidizing agents like potassium permanganate (KMnO₄).[4] This introduces a new functional group that can be converted into esters or amides, providing another avenue for derivatization.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitro group and the ring nitrogens activate the quinazoline core towards nucleophilic aromatic substitution. Under certain conditions, the nitro group itself can be displaced by strong nucleophiles, offering a route to other 6-substituted quinazolines.[4]
Diagram of Key Reactions
Caption: Key synthetic transformations of 2-Methyl-6-nitroquinazoline.
Spectroscopic and Analytical Characterization
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¹H NMR: The spectrum would show a singlet for the C2-methyl protons (likely around 2.5-2.8 ppm). The aromatic region (7.5-9.5 ppm) would display signals for the four protons on the quinazoline ring system. The proton at C4 would likely be the most downfield singlet. The protons on the benzoid ring (C5, C7, C8) would show characteristic splitting patterns (doublets and doublet of doublets) influenced by the strong electron-withdrawing effect of the C6-nitro group.
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¹³C NMR: The spectrum would show nine distinct carbon signals. The methyl carbon would appear upfield (~20-25 ppm). The aromatic region would contain the remaining eight signals, with carbons attached to nitrogen (C2, C4, C8a) and the nitro group (C6) being readily identifiable by their chemical shifts.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong, characteristic absorption bands for the nitro group, typically appearing around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C/C=N stretching vibrations would also be present.[9]
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Mass Spectrometry (MS): Electron ionization (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 189. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂) and other characteristic fragments.
Applications in Medicinal Chemistry and Drug Discovery
2-Methyl-6-nitroquinazoline is primarily valued as a synthetic intermediate for creating more complex molecules with potential therapeutic value.[4]
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Scaffold for Anticancer Agents: The quinazoline core is a proven pharmacophore for targeting protein kinases.[2] By reducing the nitro group to an amine, medicinal chemists can readily attach various side chains designed to interact with the active site of enzymes like Epidermal Growth Factor Receptor (EGFR).
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Bio-reductive Prodrug Potential: The nitroaromatic moiety itself has implications for biological activity. In hypoxic (low oxygen) environments, such as those found in solid tumors, the nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates. These reactive species can covalently modify cellular macromolecules like DNA and proteins, leading to cytotoxicity.[4] This mechanism suggests that 2-Methyl-6-nitroquinazoline derivatives could be explored as hypoxia-activated anticancer agents.
Safety, Handling, and Storage
As a nitroaromatic compound, 2-Methyl-6-nitroquinazoline should be handled with appropriate care. A specific Safety Data Sheet (SDS) for this exact compound should always be consulted prior to use. General precautions based on related compounds include:
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[10][11]
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Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[10][11]
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Handling: Avoid contact with skin and eyes. Avoid creating dust. Wash hands thoroughly after handling.[11]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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Gedela, S. R., & Sridhar, G. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Methyl-6-nitroquinoline (CAS 613-30-9). Retrieved from [Link]
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Bogert, M. T., & Seil, H. A. (1905). The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines.1. SciSpace. Retrieved from [Link]
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NIST. (n.d.). 2-Methyl-6-nitroquinoline. In NIST Chemistry WebBook. Retrieved from [Link]
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BB FABRICATION. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Stenutz. (n.d.). 2-methyl-6-nitroquinoline. Retrieved from [Link]
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Science World Journal. (n.d.). Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Retrieved from [Link]
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ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
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NIST. (n.d.). 2-Methyl-6-nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Retrieved from [Link]
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Cairo University Scholars. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Retrieved from [Link]
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Juniper Publishers. (2017). Biological Applications of Quinazolinone Analogues: A Review. Retrieved from [Link]
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MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]
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SciSpace. (n.d.). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Retrieved from [Link]
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NIST. (n.d.). Quinoline, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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